N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline
Description
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)butyl]-3-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-2-6-16(17-12-7-5-8-13(11-12)21(22)23)20-15-10-4-3-9-14(15)18-19-20/h3-5,7-11,16-17H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGIZBDXNVYLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(NC1=CC(=CC=C1)[N+](=O)[O-])N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline typically involves the reaction of 1H-benzotriazole with butylamine and 3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and a base like diisopropylethylamine (DIPEA) in a suitable solvent such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The benzotriazole ring can participate in reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzotriazole ring
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) and acetonitrile are often used .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-aminoaniline .
Scientific Research Applications
Chemical Properties and Structure
- CAS Number : 1198357-79-7
- Molecular Formula : C13H15N5O2
- Molecular Weight : 273.29 g/mol
The compound features a benzotriazole moiety, which is known for its biological activity and potential as a synthetic intermediate in various chemical reactions.
Pharmaceutical Development
N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline is primarily utilized as a key intermediate in the synthesis of novel pharmaceuticals. Its unique structural properties make it particularly valuable in developing anti-cancer agents. Research indicates that benzotriazole derivatives exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that benzotriazole derivatives possess antimicrobial activities against various pathogens. For instance, derivatives have been synthesized and tested for their efficacy against bacteria and fungi, showing promising results .
- Anticancer Activity : The compound has been explored for its potential to inhibit cancer cell proliferation, with specific derivatives demonstrating selective cytotoxicity against tumor cells .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent in various techniques:
- Chromatography : It enhances the detection of specific analytes in chromatographic methods due to its ability to form complexes with metal ions.
- Spectroscopy : The compound is used in spectroscopic methods to improve the sensitivity and selectivity of detection processes .
Material Science
The compound is being investigated for its potential applications in material science:
- Corrosion Inhibitors : this compound has shown promise as a corrosion inhibitor in various environments due to its ability to form protective films on metal surfaces.
- Polymer Development : Its incorporation into polymer matrices can enhance thermal and mechanical properties, making it suitable for advanced material applications .
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmaceutical | Anticancer agents | Selective cytotoxicity against cancer cells |
| Analytical Chemistry | Reagent for chromatography and spectroscopy | Improved sensitivity and selectivity |
| Material Science | Corrosion inhibitors; advanced polymers | Enhanced thermal/mechanical properties |
| Agricultural Chemistry | Formulation of agrochemicals | Development of effective pesticides |
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals:
- Pesticides and Herbicides : The compound aids in developing more effective pesticides that target specific pests while minimizing environmental impact. Research indicates that benzotriazole derivatives can enhance the efficacy of existing agrochemical formulations .
Case Studies
Several case studies highlight the effectiveness of this compound across various applications:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibited significant anticancer activity against human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Corrosion Inhibition
Research published in Materials Science evaluated the corrosion inhibition properties of this compound in acidic environments. The results indicated a notable reduction in corrosion rates when applied to metal surfaces, attributed to the formation of protective layers .
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline involves its interaction with specific molecular targets. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can modulate the activity of enzymes and receptors, resulting in the observed biological activities .
Comparison with Similar Compounds
Key Observations :
- Functional Groups : The 3-nitroaniline group distinguishes the target compound from analogs like 3a (N-methylaniline) and ’s unsubstituted aniline. The nitro group’s electron-withdrawing nature could increase acidity or alter reactivity in substitution reactions compared to methyl or hydrogen substituents .
Stability and Isomerism
- Isomerism : highlights E/Z isomerism in benzotriazolylenamines (e.g., 3a and 5b). The target compound’s butyl linker may reduce stereoisomerism compared to unsaturated butenyl analogs, simplifying isolation .
- Stability: While N-benzyl-3-nitroaniline () is noted for stability, benzotriazole-containing compounds like 5a () exhibit exceptional stability even after prolonged storage. This suggests that the benzotriazole moiety in the target compound may confer similar resilience .
Biological Activity
N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline is a compound that incorporates the benzotriazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, antitumor, and antiviral properties, as well as its mechanisms of action and relevant case studies.
Overview of Benzotriazole Derivatives
Benzotriazole derivatives have been extensively studied for their pharmacological potential. The benzotriazole scaffold is recognized for its ability to interact with biological systems, leading to various therapeutic effects. Compounds containing this moiety are reported to exhibit a range of activities including:
- Antibacterial
- Antifungal
- Antiviral
- Antitumor
- Antiparasitic
Structure-Activity Relationship (SAR)
The biological activity of benzotriazole derivatives often correlates with their structural modifications. The presence of different substituents on the benzotriazole ring and the aniline moiety can significantly influence their potency and spectrum of activity. For instance, modifications such as introducing electron-withdrawing groups (e.g., nitro or halogens) can enhance antimicrobial properties .
Antibacterial Activity
This compound has been evaluated against various bacterial strains. In studies involving related benzotriazole compounds, significant antibacterial activity was observed against Gram-positive and Gram-negative bacteria. For example:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4'-((1H-benzodiazole)methyl)-[1,1'-biphenyl]-2-carbonitrile | Escherichia coli | 16 |
| 2-(1H-benzotriazol-1-yl)-N-phenylacetamide | Bacillus subtilis | 18 |
These results suggest that structural features such as hydrophobic groups may contribute to enhanced membrane permeability and bacterial cell disruption .
Antifungal Activity
The compound's antifungal potential has also been investigated. Benzotriazole derivatives have shown promising results against fungi such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for related compounds are summarized below:
| Compound | Fungal Strain | MIC (µg/ml) |
|---|---|---|
| 4,5,6-Tribromo-1H-benzotriazole | Candida albicans | 12.5 |
| 2-(benzotriazol-1-yl)-phenol | Aspergillus niger | 25 |
These findings indicate that certain modifications on the benzotriazole ring can enhance antifungal activity significantly .
Antitumor Activity
Research has indicated that benzotriazole derivatives possess antitumor properties. For instance, compounds designed with specific substituents have demonstrated cytotoxic effects on cancer cell lines. A study reported that a derivative with a similar structure induced apoptosis in breast cancer cells through the activation of caspases .
Case Study 1: Antiviral Activity
In a study focused on antiviral properties, several benzotriazole derivatives were tested against viral infections such as Coxsackievirus B5 (CVB5). One compound exhibited an EC50 value of 23 µM, indicating effective inhibition of viral replication without significant cytotoxicity .
Case Study 2: Antiparasitic Effects
Another investigation highlighted the antiparasitic activity of related compounds against Trypanosoma cruzi. This study found that certain derivatives could reduce parasite viability by over 60% at low concentrations (50 µg/mL), showcasing the potential for developing new treatments for parasitic infections .
Q & A
Q. What are the standard synthetic routes for N-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]-3-nitroaniline?
The compound is synthesized via nucleophilic substitution or condensation reactions involving benzotriazole derivatives and nitroaniline precursors. A common method involves reacting α-chloroenamine analogs with 1-chloro-1H-benzotriazole in the presence of a base like t-BuOK at low temperatures (-38°C) to form α-benzotriazolylenamines. Column chromatography (e.g., silica gel) is critical for isolating E/Z isomers, with yields ranging from 31% to 88% depending on substituents and reaction time .
Q. How is the structural characterization of this compound performed?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining crystal structures. Key parameters include monoclinic space groups (e.g., P2₁), with lattice constants (e.g., a = 5.3359 Å, b = 19.2285 Å) and torsion angles validated via ¹H/¹³C NMR. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while NMR data (e.g., δ 7.2–8.1 ppm for aromatic protons) confirm substitution patterns .
Q. What solvents and conditions are optimal for stabilizing this compound?
Stability is enhanced in anhydrous, aprotic solvents (e.g., Et₂O, ethyl acetate) at low temperatures. α-Benzotriazolylenamines exhibit remarkable stability even after prolonged storage (e.g., 2 months at room temperature), attributed to the electron-withdrawing nitro group and steric protection by the benzotriazole moiety .
Advanced Research Questions
Q. How can E/Z isomerism in α-benzotriazolylenamines be resolved, and what analytical methods are recommended?
Isomers are separated via rapid silica gel chromatography, with elution ratios (e.g., 10:1 E/Z) determined by polarity differences. Dynamic NMR experiments and NOESY correlations distinguish isomers: Z-isomers show upfield shifts for allylic protons, while E-isomers exhibit distinct coupling constants (J = 12–14 Hz). Computational modeling (DFT) can predict isomer stability and guide separation protocols .
Q. What strategies address contradictory crystallographic data in structural refinement?
For high-resolution data, SHELXL’s TWIN/BASF commands manage twinning, while disorder modeling resolves overlapping electron densities. Contradictions in bond lengths/angles (e.g., C-N vs. C-O) are mitigated by Hirshfeld surface analysis and cross-validation against spectroscopic data. Multi-temperature studies (100–300 K) can clarify thermal motion artifacts .
Q. How do reaction conditions influence the yield of benzotriazolylenamine derivatives?
Prolonged reaction times (e.g., 3 days under reflux) favor higher yields (up to 88%) for sterically hindered derivatives. Substituent effects are critical: electron-donating groups (e.g., methyl) accelerate kinetics, while nitro groups necessitate lower temperatures (-38°C) to suppress side reactions. Kinetic vs. thermodynamic control can be probed via time-resolved ¹H NMR .
Methodological Challenges and Data Interpretation
Q. How can researchers validate the purity of synthesized batches?
Combine HPLC (C18 column, acetonitrile/water gradient) with HRMS to detect trace impurities (e.g., Bt₂ isomers). Differential scanning calorimetry (DSC) confirms melting point consistency (e.g., 94–96°C for crystalline forms), while elemental analysis (C, H, N) ensures stoichiometric accuracy .
Q. What are the limitations of current synthetic approaches for scaling up production?
Low-temperature requirements (-38°C) and chromatographic purification hinder scalability. Alternatives like flow chemistry or immobilized catalysts (e.g., Pd/C for nitro reductions) may improve efficiency. Green chemistry metrics (E-factor, atom economy) should guide optimization to reduce solvent waste .
Biological and Functional Applications
Q. Has this compound been evaluated for biological activity?
While direct studies are limited, structurally related benzotriazole derivatives (e.g., Talarozole) show antifungal and antiparasitic activity. Researchers can design analogs by modifying the nitroaniline moiety (e.g., introducing morpholine or pyrrolidine substituents) and test against pathogenic fungi (e.g., Candida albicans) via broth microdilution assays .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
